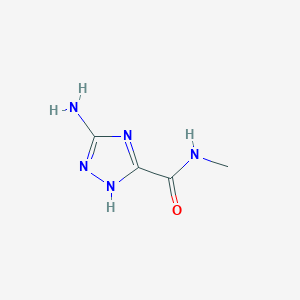

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-methyl-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H3,5,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLLHPQFSIEJFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019126-62-5 |

Source

|

| Record name | 5-amino-N-methyl-4H-1,2,4-triazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide

Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both safety and efficacy. For novel heterocyclic entities such as 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, a compound of interest due to the broad biological activities of the 1,2,4-triazole core, this process is of paramount importance.[1][2][3][4] The potential for tautomerism, the exact substitution pattern, and the conformational arrangement of its functional groups are all critical parameters that dictate its interaction with biological targets.[1]

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, medicinal chemists, and analytical scientists, offering not just a series of protocols, but a logical, self-validating workflow that ensures the highest degree of confidence in the final structural assignment. We will proceed from initial purity and molecular formula determination to the intricate details of atomic connectivity and spatial arrangement, grounded in the principles of modern analytical chemistry.

Section 1: Foundational Analysis - Molecular Formula and Purity Assessment

Prior to detailed structural analysis, establishing the molecular formula and assessing the purity of the sample are critical first steps. This ensures that subsequent spectroscopic data is representative of the target compound and not confounded by impurities.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and, consequently, the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, heterocyclic compound, minimizing fragmentation and preserving the molecular ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile/water mixture with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. The high mass accuracy of the instrument allows for the unambiguous determination of the molecular formula by comparing the measured mass to theoretical masses of possible elemental compositions.

Expected Data & Interpretation: For this compound (C₄H₇N₅O), the expected monoisotopic mass is 141.0651 Da. The HRMS spectrum should exhibit a prominent ion corresponding to [M+H]⁺ at m/z 142.0729.

| Parameter | Expected Value |

| Molecular Formula | C₄H₇N₅O |

| Monoisotopic Mass | 141.0651 Da |

| [M+H]⁺ (Calculated) | 142.0729 m/z |

Liquid Chromatography (LC) for Purity Assessment

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of small organic molecules. A well-developed method will separate the target compound from any starting materials, byproducts, or degradation products.

Experimental Protocol: HPLC-UV

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Section 2: Unraveling the Molecular Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments provides a detailed map of the atomic connectivity.[3][5]

Workflow for NMR-Based Structure Elucidation

Caption: Hypothetical fragmentation of the target molecule.

The fragmentation of 1,2,4-triazoles can be complex, but characteristic losses, such as the loss of the N-methylcarboxamide side chain or parts of it, would provide strong corroborating evidence for the proposed structure. [1][6][7]

Section 4: Definitive 3D Structure - Single-Crystal X-ray Crystallography

Rationale: While NMR, MS, and IR provide compelling evidence for the chemical constitution, single-crystal X-ray crystallography provides unambiguous proof of the atomic connectivity, stereochemistry, and the solid-state conformation of the molecule. [8][9][10][11]It is the ultimate arbiter in structural elucidation.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). [11]2. Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a three-dimensional model of the molecule with precise bond lengths, bond angles, and torsion angles.

Expected Outcome: The resulting crystal structure would definitively confirm:

-

The 1,2,4-triazole ring system.

-

The substitution pattern: the amino group at C3 and the N-methylcarboxamide group at C5.

-

The tautomeric form present in the solid state.

-

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic and logical application of multiple analytical methods. HRMS establishes the molecular formula, while a suite of 1D and 2D NMR experiments pieces together the molecular framework. FTIR confirms the presence of key functional groups, and MS/MS provides corroborating evidence of the connectivity through fragmentation analysis. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. Each step in this workflow serves to validate the others, providing the highest level of scientific rigor and confidence required for advancing a compound in the drug development pipeline.

References

-

Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (n.d.). Mass Spectra of Some 1,2,4-Triazoles. Taylor & Francis Online. [Link]

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

-

Cheminfo ELN. (n.d.). HSQC / HMBC prediction. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing. [Link]

-

EAS. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

ACS Publications. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

-

ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

-

Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. [Link]

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. eas.org [eas.org]

- 9. rigaku.com [rigaku.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide

Introduction: The Significance of the 3-Amino-1,2,4-triazole-5-carboxamide Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and diverse biological activities. As a privileged scaffold, it is integral to numerous therapeutic agents, exhibiting a wide spectrum of effects including antifungal, antiviral, and anticancer properties. The 3-amino-1,2,4-triazole-5-carboxamide core, in particular, presents a unique combination of hydrogen bond donors and acceptors, alongside a constrained conformational structure, making it a compelling framework for designing targeted therapeutics. This guide provides a comprehensive overview of the essential physicochemical properties of a representative member of this class, 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, and outlines the rigorous experimental methodologies for their characterization. While specific experimental data for this exact molecule is not extensively published, this document leverages data from closely related analogs and established analytical principles to provide a robust framework for its scientific investigation.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental properties. These descriptors are often the first input for computational models and provide a baseline for understanding the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₅O | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| CAS Number | 1019126-62-5 | [2][3] |

| Computed XLogP3 | -0.8 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Topological Polar Surface Area | 96.7 Ų | [4] |

Note: The computed properties are estimations and require experimental verification.

Synthesis of this compound: A Proposed Pathway

A logical approach involves the condensation of a suitable carboxylic acid derivative with aminoguanidine.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from methodologies reported for the synthesis of similar 3-amino-1,2,4-triazole derivatives.[6]

-

Reagent Preparation: In a microwave-safe reaction vessel, combine aminoguanidine hydrochloride (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in a solvent like acetonitrile.

-

Addition of Acylating Agent: To this mixture, add the N-methyl amide derivative of an activated carboxylic acid, such as an acyl chloride or ester of glyoxylic acid (1.0-1.2 eq). The choice of the acylating agent is critical and influences reaction conditions.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. A typical starting point would be a temperature of 150-180°C for 15-30 minutes. The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine completion.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Core Physicochemical Properties and Their Determination

A comprehensive understanding of a compound's physicochemical profile is paramount for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. The 1,2,4-triazole ring is amphoteric, possessing both weakly acidic (N-H proton) and weakly basic (ring nitrogens) properties. The amino and carboxamide groups further contribute to the overall acid-base profile.

Methodology: Potentiometric Titration

Potentiometric titration is a robust method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., 50% ethanol/water) may be necessary.

-

Titration: Titrate the solution with a standardized solution of HCl (to determine basic pKa) or NaOH (to determine acidic pKa). Add the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Methodology: Shake-Flask Method with HPLC Analysis

The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of the compound between two immiscible phases.

Protocol:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD measurement).

-

Partitioning: Add a known amount of the compound to a mixture of the two phases. Shake the mixture vigorously to allow the compound to partition between the layers until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects oral absorption and bioavailability. Poor solubility is a common challenge in drug development.

Methodology: Kinetic Solubility Assay by Nephelometry

For high-throughput screening, kinetic solubility is often determined. This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a microplate, creating a range of concentrations.

-

Precipitation Monitoring: Incubate the plate and monitor for the formation of a precipitate. This is often done by measuring the turbidity of the solutions using a nephelometer, which detects scattered light.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the following signals would be expected in a ¹H NMR spectrum (in a solvent like DMSO-d₆):

-

A signal for the N-methyl protons.

-

Signals for the amino (NH₂) protons.

-

A signal for the amide (NH) proton.

-

A signal for the triazole ring (N-H) proton.

The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the two triazole ring carbons, and the carbonyl carbon of the amide.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for the target compound include:

-

N-H stretching (amino and amide groups): ~3100-3400 cm⁻¹

-

C=O stretching (amide): ~1650-1680 cm⁻¹

-

C=N and N=N stretching (triazole ring): ~1400-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 142.13.

Conclusion

The physicochemical properties of this compound are crucial for its potential applications in drug discovery and development. This guide has outlined a proposed synthetic pathway and detailed, robust methodologies for the experimental determination of its key properties, including pKa, LogP, and aqueous solubility. Furthermore, it has described the expected outcomes from essential spectroscopic analyses (NMR, IR, and MS) required for its structural confirmation. While specific experimental data for this molecule remains to be published, the protocols and principles detailed herein provide a comprehensive framework for researchers to undertake a thorough and scientifically rigorous characterization of this and related 3-amino-1,2,4-triazole-5-carboxamide derivatives.

References

-

Afinity. This compound, 1019126-62-5. [Link]

-

Angene Chemical. This compound(SALTDATA). [Link]

- Wu, G. et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

-

PubChem. 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide. [Link]

-

Dolzhenko, A. V. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

-

Tsuprykov, O. et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

-

Kelly, J. M. et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]

Sources

- 1. This compound,1019126-62-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. 1019126-62-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1019126-62-5 [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS number 1019126-62-5

An In-Depth Technical Guide to 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS 1019126-62-5): A Scaffolding Perspective for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS 1019126-62-5), a novel chemical entity with significant, albeit largely unexplored, therapeutic potential. While specific research on this exact molecule is nascent, its core structure—the 3-amino-1,2,4-triazole-5-carboxamide scaffold—is a privileged motif in medicinal chemistry, forming the backbone of numerous clinically significant agents. This document synthesizes information from analogous compounds to build a predictive framework for its physicochemical properties, a plausible and detailed synthetic route, and its prospective biological activities. We will explore its potential as an antifungal, anticancer, and antiviral agent, grounded in the well-documented pharmacology of related triazole derivatives.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a strategic overview and actionable experimental protocols to unlock the potential of this promising compound.

Introduction: The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, favorable hydrogen bonding capabilities, and its role as a bioisosteric replacement for amide bonds.[4] This five-membered heterocycle is a key pharmacophore in a wide array of therapeutic agents, demonstrating its versatility and importance in drug design.[5][6]

Notably, 1,2,4-triazole derivatives have achieved remarkable success as:

-

Antifungal Agents: Triazoles like fluconazole and the recently developed mefentrifluconazole are potent inhibitors of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[7][8]

-

Antiviral Agents: The structure of 1,2,4-triazole-3-carboxamide is the aglycon of Ribavirin, a broad-spectrum antiviral drug, highlighting the scaffold's intrinsic potential for interfering with viral replication.[3][9]

-

Anticancer Agents: Numerous studies have reported significant antiproliferative activities for novel 1,2,4-triazole derivatives against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[2]

The subject of this guide, this compound, combines this powerful triazole core with an amino group at the 3-position and an N-methylcarboxamide at the 5-position. These functional groups offer additional vectors for target interaction and modulation of physicochemical properties. This document aims to provide a robust, evidence-based prospectus on its synthesis, characterization, and biological evaluation.

Physicochemical Profile

While extensive experimental data for this specific compound is not publicly available, its key physicochemical properties can be reliably identified or predicted based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1019126-62-5 | [10] |

| Molecular Formula | C₄H₇N₅O | [11] |

| Molecular Weight | 141.13 g/mol | [11] |

| IUPAC Name | This compound | [10] |

| Predicted LogP | -0.9 | [11] |

| Predicted Form | Solid | |

| Predicted Solubility | Soluble in water, methanol, ethanol | [12] |

Synthesis and Characterization

A robust and scalable synthesis is critical for enabling thorough biological investigation. Based on established methodologies for related 1,2,4-triazoles, a highly plausible two-step synthetic pathway from a commercially available precursor is proposed.[4]

Proposed Synthetic Pathway

The synthesis initiates from 3-Amino-1,2,4-triazole-5-carboxylic acid. The core strategy involves the activation of the carboxylic acid moiety followed by amidation with methylamine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis and purification of the target compound.

Step 1: Formation of 3-Amino-1H-1,2,4-triazole-5-carbonyl chloride (Intermediate B)

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (5.0 g, 34.7 mmol).

-

Add anhydrous tetrahydrofuran (THF, 40 mL) followed by thionyl chloride (SOCl₂, 5.0 mL, 69.4 mmol).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

-

Heat the reaction mixture to reflux (approx. 66°C) and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acyl chloride intermediate, which is used immediately in the next step without further purification.

Step 2: Amidation to form this compound (Target Compound C)

-

Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (DCM, 50 mL) in a flask cooled to 0°C in an ice bath.

-

In a separate beaker, dissolve methylamine hydrochloride (3.0 g, 44.1 mmol) in water and basify with a suitable base, or use a solution of methylamine in THF/ethanol.

-

Slowly add the methylamine solution to the stirred acyl chloride solution at 0°C, followed by the dropwise addition of triethylamine (TEA, 7.3 mL, 52.1 mmol) to act as a base.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2x30 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a gradient of methanol in dichloromethane) to afford the pure target compound.

Structural Elucidation Workflow

Confirmation of the final product's identity and purity is achieved through a standard battery of analytical techniques.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole.

Antiproliferative and Anticancer Activity

Derivatives of 3-amino-1,2,4-triazole have demonstrated potent antiproliferative activities against a range of human cancer cell lines, including HepG2 (liver), HCT116 (colon), and Hela (cervical). [2]Mechanistic studies on representative compounds indicate that they can induce apoptosis and cause cell cycle arrest, typically at the G2/M phase, in a dose-dependent manner. [2]The N-methylcarboxamide and 3-amino groups provide hydrogen bonding donors and acceptors that could facilitate binding to the active sites of kinases or other key proteins involved in cell proliferation.

Antiviral Applications

The structural similarity of the 1,2,4-triazole-3-carboxamide core to the base moiety of Ribavirin is striking. [3][9]Ribavirin is a guanosine analog that interferes with viral replication through multiple mechanisms, including inhibition of viral RNA-dependent RNA polymerase and induction of lethal mutagenesis. It is plausible that this compound, as a non-nucleoside analog, could exhibit similar antiviral properties by targeting viral enzymes.

Proposed Biological Screening Cascade

To empirically validate the therapeutic potential, a tiered screening approach is recommended.

Caption: A tiered workflow for biological evaluation of the target compound.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.

-

Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Serially dilute the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans) adjusted to a final concentration of 0.5–2.5 x 10³ CFU/mL.

-

Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi + medium, no drug) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. [13]

Protocol: In Vitro Antiproliferative Assay (MTT)

Objective: To assess the cytotoxicity of the compound against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve. [2]

Conclusion and Future Directions

This compound stands as a molecule of high potential, strategically positioned at the intersection of several proven pharmacophores. Its structural heritage suggests a strong likelihood of potent biological activity, particularly in the realms of antifungal and anticancer therapy. The synthetic pathway proposed herein is robust and relies on well-established chemical transformations, ensuring its accessibility for research purposes.

The immediate priorities for advancing this compound are clear:

-

Chemical Synthesis and Verification: Execute the proposed synthesis and rigorously confirm the compound's structure and purity using standard analytical methods.

-

Broad Biological Screening: Perform the primary in vitro screening assays detailed in this guide to obtain empirical data on its antifungal and antiproliferative efficacy.

-

Mechanism of Action Studies: For any confirmed activities, proceed to secondary assays to elucidate the specific molecular targets and mechanisms.

By following this structured, evidence-based approach, the scientific community can efficiently evaluate and potentially develop this compound into a next-generation therapeutic agent.

References

- Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. (2024). Google Scholar.

- Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents. (2010). Chem Biol Drug Des.

- Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. (2012). Arch Pharm Res.

- Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (n.d.). PubMed.

- Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. (n.d.). Google Scholar.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI.

- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI.

- Design of 1,2,4-triazole derivatives containing carboxamide fragments. (n.d.). ResearchGate.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC.

- This compound. (n.d.). Allfluoro pharmaceutical co .ltd.

- 1019126-62-5|this compound. (n.d.). BLDpharm.

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI.

- 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide. (n.d.). PubChem.

- 3-Amino-1,2,4-Triazole. (2025). ChemicalBook.

- 5-amino-1,2,4-triazole-3-carboxamide homologues and their biological potential. (2025). Mendeleev Commun.

- 3-Amino-1,2,4-triazole-5-carboxylic acid 98 304655-78-5. (n.d.). Sigma-Aldrich.

- N-methyl triazole carboxamide. (n.d.). Sigma-Aldrich.

Sources

- 1. Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 2. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 5. ijmtlm.org [ijmtlm.org]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking, and biological evaluation of novel triazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mathnet.ru [mathnet.ru]

- 10. 1019126-62-5|this compound|BLD Pharm [bldpharm.com]

- 11. 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | C4H7N5O | CID 1499737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]

- 13. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway for 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide

An In-Depth Technical Guide to the Synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] The structural and electronic properties of the triazole ring, including its aromaticity, stability, and capacity for hydrogen bonding, render it an effective pharmacophore for interaction with various biological targets.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]

This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic pathway for this compound, a molecule incorporating the key 3-amino-1,2,4-triazole moiety. The synthesis is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices. The proposed synthesis is a two-part process, beginning with the construction of the core heterocyclic intermediate, 3-Amino-1H-1,2,4-triazole-5-carboxylic acid, followed by a standard amidation to yield the final product.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points to a two-step synthesis. The N-methyl carboxamide can be formed via an amidation reaction from the corresponding carboxylic acid. The 3-amino-1,2,4-triazole-5-carboxylic acid core can, in turn, be synthesized from the cyclocondensation of aminoguanidine with an oxalic acid derivative.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Key Intermediate: 3-Amino-1H-1,2,4-triazole-5-carboxylic acid

The formation of the 3-amino-1,2,4-triazole ring is a critical step in this synthesis. A robust and widely applicable method involves the cyclocondensation of an aminoguanidine salt with a carboxylic acid or its derivative.[5] Microwave-assisted organic synthesis has emerged as a powerful tool for this transformation, often significantly reducing reaction times and improving yields.[4][6]

Mechanistic Considerations

The reaction between aminoguanidine and a dicarbonyl compound, such as oxalic acid, proceeds through a series of condensation and cyclization steps. Aminoguanidine, a highly reactive nucleophilic reagent, initially reacts with one of the carbonyl groups to form a hydrazone-like intermediate.[7][8] Subsequent intramolecular cyclization, driven by the nucleophilicity of the other nitrogen atoms in the aminoguanidine moiety, followed by dehydration, leads to the formation of the stable, aromatic 1,2,4-triazole ring. The use of an acid catalyst can facilitate this process by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from general procedures for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[5][6]

Materials and Reagents:

-

Aminoguanidine hydrochloride

-

Oxalic acid dihydrate

-

Concentrated Hydrochloric Acid (37%)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a 10 mL sealed microwave reaction vial equipped with a magnetic stir bar, combine aminoguanidine hydrochloride (1.0 mmol, 110.5 mg) and oxalic acid dihydrate (1.1 mmol, 138.7 mg).

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C and maintain this temperature for 20-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: After cooling the reaction vessel to room temperature, a solid precipitate is expected. The crude product is then diluted with a small volume of cold deionized water and the solid is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and by-products. The product, 3-Amino-1H-1,2,4-triazole-5-carboxylic acid, can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

Process Flow Diagram: Synthesis of the Triazole Core

Caption: Workflow for the synthesis of the key intermediate.

Part 2: Synthesis of this compound via Amidation

With the successful synthesis of the carboxylic acid intermediate, the final step is the formation of the N-methyl carboxamide. This is a standard transformation in organic synthesis, and several methods are available.

Expertise & Experience: Choosing the Right Coupling Strategy

The choice of amidation method is crucial to ensure a high yield and purity of the final product while preserving the integrity of the 3-amino-1,2,4-triazole core.

-

Acid Chloride Formation: Converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with methylamine is a classic and often high-yielding method. However, the harsh conditions required for acid chloride formation can potentially lead to side reactions on the heterocyclic ring or the free amino group.

-

Peptide Coupling Reagents: A milder and often more reliable approach is the use of peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activator like HOBt (Hydroxybenzotriazole) are highly effective. These reagents activate the carboxylic acid in situ under mild conditions, allowing for efficient reaction with methylamine. This method is generally preferred for substrates with multiple functional groups.

For this synthesis, the use of a standard coupling reagent like EDC in the presence of HOBt is recommended as a robust and self-validating system.

Detailed Experimental Protocol: Amidation

Materials and Reagents:

-

3-Amino-1H-1,2,4-triazole-5-carboxylic acid

-

Methylamine (as a solution in THF or water, or as the hydrochloride salt)

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: To a solution of 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 mmol, 128.1 mg) in anhydrous DMF (5 mL) at 0°C under a nitrogen atmosphere, add EDC (1.2 mmol, 230 mg) and HOBt (1.2 mmol, 162 mg).

-

Activation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add DIPEA (2.5 mmol, 0.44 mL) followed by a solution of methylamine (1.5 mmol). If using methylamine hydrochloride, an additional equivalent of base is required.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford this compound.

Workflow Diagram: Amidation Step

Caption: Workflow for the final amidation step.

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Cyclocondensation | Aminoguanidine HCl, Oxalic Acid | Microwave, 150°C, 30 min | 70-85% |

| 2 | Amidation | Carboxylic Acid, Methylamine, EDC, HOBt | RT, 12-24h | 65-80% |

Yields are estimates based on similar transformations reported in the literature and may vary depending on the specific reaction scale and purification efficiency.

Trustworthiness: Self-Validating Systems

To ensure the reliability of this synthetic pathway, a series of in-process controls and analytical validations are essential.

-

Reaction Monitoring: Each step should be meticulously monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system to track the consumption of starting materials and the formation of the product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the mass of the desired product at each stage.

-

Intermediate Characterization: Before proceeding to the amidation step, the structure and purity of the 3-Amino-1H-1,2,4-triazole-5-carboxylic acid intermediate should be unequivocally confirmed. This is achieved through standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environment.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: To assess purity.

-

-

Final Product Validation: The final product, this compound, must undergo rigorous characterization to confirm its identity and purity using NMR, MS, and High-Performance Liquid Chromatography (HPLC).

By implementing these analytical checks, the synthesis becomes a self-validating system, ensuring the integrity and reproducibility of the results.

Conclusion

The synthesis of this compound can be effectively achieved through a robust two-part strategy. The initial microwave-assisted cyclocondensation of aminoguanidine and oxalic acid provides a rapid and efficient route to the key 3-amino-1,2,4-triazole-5-carboxylic acid intermediate. Subsequent amidation using standard peptide coupling reagents offers a mild and reliable method to furnish the final N-methylated carboxamide. This guide provides a technically sound and logical framework for the synthesis, grounded in established chemical principles and supported by the scientific literature, enabling researchers to confidently produce this and structurally related molecules.

References

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

-

Thornalley, P. J. (1996). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical Pharmacology. Available at: [Link]

-

Balan, B., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. Available at: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Design of 1,2,4-triazole derivatives containing carboxamide fragments. Available at: [Link]

-

Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

-

CORE. (n.d.). UTILITY OF AMINO ACID COUPLED 1,2,4-TRIAZOLES IN ORGANIC SYNTHESIS. Available at: [Link]

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

-

Sykes, M. L., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

-

Thornalley, P. J., et al. (2000). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology. Available at: [Link]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

-

ACS Publications. (2024). Synthesis of Fused Bicyclic[2][9][10]-Triazoles from Amino Acids. Available at: [Link]

-

ResearchGate. (2024). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Mechanism of the reaction of aminoguanidine with... Available at: [Link]

-

Sykes, M. L., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

-

Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid. Available at: [Link]

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

ScienceDirect. (n.d.). Aminoguanidine as an Inhibitor of the Maillard Reaction. Available at: [Link]

- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

-

MDPI. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Available at: [Link]

Sources

- 1. 3-Amino-1H-1,2,4-triazole-5-carboxamide | 60016-63-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of 1,2,4-Triazole-5-Carboxamide Derivatives: A Guide for Researchers

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a carboxamide group, represents a privileged scaffold in medicinal chemistry, giving rise to compounds with a broad spectrum of therapeutic activities, including antiviral, anticancer, antifungal, and antimicrobial effects.[1][2] This guide provides an in-depth exploration of the core mechanisms of action underpinning the efficacy of 1,2,4-triazole-5-carboxamide derivatives. We move beyond a simple cataloging of effects to dissect the key molecular interactions and pathway disruptions that these compounds instigate. This document is designed for researchers and drug development professionals, offering not only a comprehensive review of established mechanisms, such as the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) and sterol 14α-demethylase (CYP51), but also detailed, field-tested protocols for elucidating these mechanisms in a laboratory setting. Our objective is to provide a foundational resource that bridges mechanistic understanding with practical application, empowering the rational design of next-generation therapeutics based on this versatile chemical framework.

Introduction: The 1,2,4-Triazole-5-Carboxamide Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, which imparts unique physicochemical properties. Its ability to act as a bioisostere for amide or ester groups, coupled with its capacity for hydrogen bonding and resistance to metabolic degradation, makes it a highly attractive component in drug design.[1][3] The addition of a carboxamide moiety, particularly at the 5-position, further enhances the molecule's ability to form critical interactions with biological targets. The well-known antiviral agent Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a structural isomer, set the stage for exploring this chemical class, revealing a potent mechanism of action that has been adapted and refined across numerous therapeutic areas.[3][4] This guide will focus on the key pathways these derivatives target.

Primary Mechanism I: Inhibition of Purine Biosynthesis via IMPDH

A predominant mechanism of action for many antiviral and anticancer 1,2,4-triazole-carboxamide derivatives is the targeted inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[5] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.[6]

2.1. The Molecular Rationale

IMPDH catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), the precursor to guanosine monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP).[6][7] Rapidly proliferating cells, such as cancer cells or virus-infected host cells, have a high demand for GTP for DNA and RNA synthesis.[8] By inhibiting IMPDH, triazole-carboxamide derivatives effectively starve these cells of essential guanine nucleotides.

The prototypical compound demonstrating this mechanism is Ribavirin. Inside the cell, Ribavirin is phosphorylated to Ribavirin 5'-monophosphate (RMP).[7] RMP mimics the endogenous substrate IMP and acts as a potent competitive inhibitor of IMPDH.[9] This inhibition leads to a sharp depletion of the intracellular GTP pool, which has several downstream consequences:

-

Cessation of Cancer Cell Proliferation: The interruption of DNA and RNA synthesis in rapidly dividing cancer cells leads to cell cycle arrest and apoptosis.[12][13]

-

Induction of Error Catastrophe: For RNA viruses, the altered nucleotide pool balance can increase the mutation rate during replication, pushing the virus over a threshold of viability, a concept known as "error catastrophe".[4][5]

The 5'-phosphate of Virazole (Ribavirin) is a powerful competitive inhibitor of IMP dehydrogenase, with a reported Ki of 2.7 x 10⁻⁷ M against the enzyme isolated from E. coli.[9]

Diagram: IMP Dehydrogenase Inhibition Pathway

Below is a diagram illustrating the central role of IMPDH in guanine nucleotide synthesis and its inhibition by 1,2,4-triazole-carboxamide derivatives.

Caption: Inhibition of the de novo guanine synthesis pathway by 1,2,4-triazole-carboxamide derivatives.

Primary Mechanism II: Fungal Ergosterol Biosynthesis Inhibition via CYP51

In the realm of antifungal agents, 1,2,4-triazole derivatives operate through a distinct, yet equally critical, mechanism: the disruption of fungal cell membrane integrity by inhibiting the enzyme lanosterol 14α-demethylase, also known as CYP51.[1]

3.1. The Molecular Rationale

Ergosterol is the primary sterol component of fungal cell membranes, where it serves a role analogous to cholesterol in mammalian cells—regulating membrane fluidity and function. The biosynthesis of ergosterol is a multi-step process, with the C14-demethylation of lanosterol by the cytochrome P450 enzyme CYP51 being an essential step.[14]

Triazole fungicides are potent inhibitors of this enzyme.[14] The nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring chelates to the heme iron atom in the active site of CYP51. This strong coordination bond effectively blocks the enzyme's catalytic activity, preventing the demethylation of lanosterol. The accumulation of toxic 14α-methylated sterol precursors and the depletion of ergosterol disrupt the structure and function of the fungal membrane, leading to increased permeability and ultimately, cell death.[14]

Molecular docking studies have shown that novel 1,2,4-triazole derivatives containing carboxamide fragments possess a strong binding affinity for 14α-demethylase (CYP51), correlating with their potent antifungal activity.[15][16]

Diagram: Ergosterol Biosynthesis Inhibition Pathway

Caption: Inhibition of the fungal ergosterol biosynthesis pathway via CYP51 by triazole derivatives.

Diverse and Emerging Mechanisms of Action

While IMPDH and CYP51 are the most extensively characterized targets, the versatility of the 1,2,4-triazole-5-carboxamide scaffold allows it to interact with a range of other biological targets. This promiscuity is a fertile ground for drug discovery.

| Target Class | Specific Target(s) | Therapeutic Area | Description of Mechanism |

| Cytoskeletal Proteins | Tubulin | Anticancer | Certain triazole derivatives inhibit tubulin polymerization, competing with colchicine for its binding site. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[17] |

| Protein Kinases | c-Kit, RET, FLT3, EGFR, CDK-4 | Anticancer | Derivatives have shown potent inhibition of various tyrosine and cyclin-dependent kinases that are crucial for cancer cell signaling, proliferation, and survival.[1][18][19][20] |

| Other Enzymes | Thymidine Phosphorylase (TP) | Anticancer | Inhibition of TP, an enzyme involved in pyrimidine salvage pathways and angiogenesis, has been observed, presenting another avenue for anticancer activity.[1] |

| Receptors | Cannabinoid Receptor 1 (CB1) | Metabolic Disorders | Diarylpyrazole carboxamides incorporating a 1,2,4-triazole moiety have been developed as potent and selective CB1 receptor antagonists, demonstrating the scaffold's utility in CNS-related targets.[21] |

Experimental Protocols for Mechanism of Action Elucidation

Validating the mechanism of action is a cornerstone of drug development. The following protocols provide robust, self-validating frameworks for investigating the primary mechanisms discussed.

5.1. Protocol: In Vitro IMPDH Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IMPDH.

-

Causality: This assay directly measures the compound's effect on the enzyme's catalytic activity. The inclusion of a known inhibitor (e.g., Mycophenolic Acid) validates that the assay can detect inhibition, while a vehicle control establishes the baseline enzyme activity.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.

-

Enzyme: Recombinant human IMPDH2, diluted in assay buffer to a working concentration (e.g., 20 nM).

-

Substrate: Inosine 5'-monophosphate (IMP), prepared as a 10 mM stock in water.

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺), prepared as a 10 mM stock in water.

-

Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

-

Controls: Mycophenolic Acid (Positive Control), DMSO (Vehicle/Negative Control).

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add 2 µL of the test compound or control from the DMSO serial dilution.

-

Add 178 µL of a master mix containing Assay Buffer, IMPDH2 enzyme (to final conc. of 10 nM), and NAD⁺ (to final conc. of 250 µM).

-

Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of IMP substrate (to a final concentration of 100 µM).

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 20 minutes. This monitors the formation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve (milli-OD/min).

-

Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_blank) / (V₀_DMSO - V₀_blank)).

-

Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

5.2. Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if an anticancer test compound induces cell cycle arrest.

-

Causality: Depletion of GTP pools via IMPDH inhibition is known to cause S-phase arrest. This cellular assay validates the downstream consequence of the enzymatic inhibition observed in vitro.

-

Methodology:

-

Cell Culture:

-

Seed a human leukemia cell line (e.g., K562) in a 6-well plate at a density of 0.5 x 10⁶ cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ from a proliferation assay) for 24 or 48 hours.

-

Include a vehicle control (DMSO) and a positive control (e.g., Hydroxyurea for S-phase arrest).

-

-

Cell Harvesting and Fixation:

-

Harvest cells (including supernatant for non-adherent cells) and wash once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on the single-cell population and model the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[12]

-

-

Diagram: General Workflow for MoA Elucidation

Caption: A logical workflow for investigating and confirming the mechanism of action of a novel compound.

Conclusion

The 1,2,4-triazole-5-carboxamide framework is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded successful therapeutics by targeting fundamental cellular processes with high specificity. The primary mechanisms—inhibition of IMPDH for antiviral and anticancer effects and inhibition of CYP51 for antifungal activity—are well-established and continue to be exploited for the development of new chemical entities. Furthermore, the scaffold's ability to engage with a diverse array of other targets, such as kinases and cytoskeletal proteins, ensures its relevance for future drug discovery campaigns. A thorough understanding of these mechanisms, coupled with robust experimental validation as outlined in this guide, is essential for any researcher aiming to unlock the full therapeutic potential of this remarkable chemical class.

References

- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments.MDPI.

- An insight on medicinal attributes of 1,2,4-triazoles.PubMed Central.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.MDPI.

- Design of 1,2,4-triazole derivatives containing carboxamide fragments.

- Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent.

- Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies.PubMed.

- Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story.PubMed Central.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.PubMed Central.

- Antiviral activity of 1,2,4-triazole deriv

- Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand.PubMed.

- Mechanism of Action of Ribavirin in the Treatment of Chronic Hep

- Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors.Taylor & Francis Online.

- Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies.Bentham Science.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives.

- Ribavirin.Wikipedia.

- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz

- Ribavirin Mechanism.News-Medical.net.

- Anticancer properties of 1,2,4-triazole derivatives (literature review).

- Acridone-Based Inhibitors of Inosine 5'-Monophosphate Dehydrogenase...

- Ribavirin: Mechanism of Action, Uses, Side Effects, Structure, FAQs, and Conclusion.Medium.

- Triazole-linked Inhibitors of Inosine Monophosphate Dehydrogenase from Human and Mycobacterium tuberculosis.PubMed Central.

- 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES.International Journal of Pharmaceutical Sciences and Drug Research.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.Biointerface Research in Applied Chemistry.

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][15][16]triazole Derivatives. ChemRxiv.

- The application and mechanism of action of ribavirin in therapy of hep

- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

- Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides.Journal of Medicinal Chemistry.

- A review: Mechanism of action of antiviral drugs.PubMed Central.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribavirin - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. Triazole-linked Inhibitors of Inosine Monophosphate Dehydrogenase from Human and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sterispharma.com [sterispharma.com]

- 11. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. ijpsdronline.com [ijpsdronline.com]

- 21. Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of Novel Triazole Carboxamides

Introduction: The Therapeutic Potential of Triazole Carboxamides

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents. When coupled with a carboxamide moiety, the resulting triazole carboxamides exhibit a remarkable diversity of biological activities. This has led to extensive research into their potential as novel anticancer, antifungal, and antibacterial agents.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of novel triazole carboxamides. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these procedures.

Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

A significant focus of triazole carboxamide research is their potential to combat cancer.[4][5][6][7][8] The screening process for anticancer activity typically involves evaluating the cytotoxicity of the compounds against various cancer cell lines and elucidating their mechanism of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[9] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel triazole carboxamides in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Mechanistic Insights: Targeting Key Signaling Pathways

Many triazole carboxamides exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D3 complexes.[4][5][6]

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[9][10][11] Inhibition of EGFR by triazole carboxamides can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.

Caption: Induction of cell cycle arrest through inhibition of the CDK4/Cyclin D3 pathway.

Antifungal Activity Screening: Combating Fungal Pathogens

Triazole-based compounds are a mainstay in the treatment of fungal infections. [12][13][14]Novel triazole carboxamides are being investigated for their potential to overcome the growing challenge of antifungal resistance.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent. [15][16]The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.

-

Preparation of Antifungal Agent: Prepare a stock solution of the triazole carboxamide in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a growth medium such as RPMI-1640.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested, adjusting the concentration to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.